

Application Note and Protocol: Dissolution Testing of Trisulfapyrimidines Tablets

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Compound of Interest

Compound Name: *Lantrisol*

Cat. No.: *B1222622*

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Introduction

Trisulfapyrimidines tablets are a combination antimicrobial drug product containing three active pharmaceutical ingredients (APIs): sulfadiazine, sulfamerazine, and sulfamethazine.

Dissolution testing is a critical quality control parameter for these solid oral dosage forms, as it provides an in vitro measure of the rate and extent of drug release. This data is crucial for ensuring batch-to-batch consistency and can be indicative of the in vivo bioavailability of the drug product.

This document provides a detailed protocol for the dissolution testing of trisulfapyrimidines tablets, adhering to the United States Pharmacopeia (USP) monograph. Additionally, a more specific and stability-indicating High-Performance Liquid Chromatography (HPLC) method is proposed as a superior alternative to the compendial UV spectrophotometric method for the simultaneous quantification of the three active ingredients.

Physicochemical Properties of Trisulfapyrimidines

The selection of an appropriate dissolution medium is guided by the physicochemical properties of the APIs. Sulfadiazine, sulfamerazine, and sulfamethazine are weakly acidic compounds with low aqueous solubility.

Active Pharmaceutical Ingredient	pKa	Water Solubility (at 25°C)
Sulfadiazine	~6.3 - 6.5[1][2]	77 mg/L[1]
Sulfamerazine	~7.1	202 mg/L (at 20°C)[3]
Sulfamethazine	~7.5 - 7.65[4]	Sparingly soluble

The pKa values indicate that the solubility of these compounds is pH-dependent. In an acidic medium, the basic amine functional groups will be protonated, increasing the overall solubility of the molecules. This provides the rationale for using an acidic dissolution medium as specified in the USP.

Experimental Protocols

USP Dissolution Testing Protocol

This protocol is based on the official USP monograph for Trisulfapyrimidines Tablets.[5][6]

3.1.1. Equipment and Reagents

- Dissolution Apparatus: USP Apparatus 2 (Paddle)
- UV-Vis Spectrophotometer
- Volumetric flasks, pipettes, and other standard laboratory glassware
- Analytical balance
- Dissolution Medium: 0.01 N Hydrochloric Acid
- 0.01 N Sodium Hydroxide
- USP Reference Standards: Sulfadiazine RS, Sulfamerazine RS, Sulfamethazine RS
- Purified water

3.1.2. Dissolution Parameters

The following parameters should be set for the dissolution test:

Parameter	Setting
Apparatus	USP Apparatus 2 (Paddle)
Dissolution Medium	900 mL of 0.01 N Hydrochloric Acid
Rotation Speed	50 RPM
Temperature	37 ± 0.5 °C
Sampling Time	60 minutes

3.1.3. Preparation of Solutions

- **Standard Solution:** Accurately weigh and dissolve appropriate amounts of USP Sulfadiazine RS, USP Sulfamerazine RS, and USP Sulfamethazine RS in 0.01 N Sodium Hydroxide to obtain a solution with a known concentration of each component, approximately equal to the expected concentration of the sample solution after dissolution.
- **Sample Preparation:** Place one trisulfapyrimidines tablet into each dissolution vessel. At 60 minutes, withdraw a sample from each vessel and filter promptly. Dilute a filtered aliquot of the sample with 0.01 N Sodium Hydroxide to a suitable concentration for UV analysis.[\[5\]](#)[\[6\]](#)

3.1.4. Analytical Procedure (UV Spectrophotometry)

Determine the amount of total sulfapyrimidines dissolved by measuring the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, which is approximately 254 nm, using a suitable UV-Vis spectrophotometer.[\[5\]](#)[\[6\]](#)

3.1.5. Acceptance Criteria

Not less than 70% (Q) of the labeled amount of the total sulfapyrimidines is dissolved in 60 minutes.[\[5\]](#)

Proposed Stability-Indicating HPLC Method

For a more specific and robust quantification that can distinguish between the individual active ingredients and any potential degradation products, a stability-indicating HPLC method is recommended.

3.2.1. Equipment and Reagents

- High-Performance Liquid Chromatography (HPLC) system with a UV detector or Photodiode Array (PDA) detector
- Analytical column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio should be optimized for best separation. For example, a mobile phase consisting of a water:methanol:glacial acetic acid (750:249:1, v/v/v) has been shown to be effective.[\[1\]](#)[\[7\]](#)
- Dissolution Medium: 0.01 N Hydrochloric Acid
- USP Reference Standards: Sulfadiazine RS, Sulfamerazine RS, Sulfamethazine RS
- HPLC grade solvents

3.2.2. Chromatographic Conditions

Parameter	Setting
Column	C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase	Isocratic mixture of water:methanol:glacial acetic acid (750:249:1, v/v/v) [1] [7]
Flow Rate	1.0 mL/min
Detection Wavelength	270 nm [7]
Injection Volume	20 µL
Column Temperature	Ambient

3.2.3. Preparation of Solutions

- **Standard Stock Solution:** Prepare a stock solution containing known concentrations of USP Sulfadiazine RS, USP Sulfamerazine RS, and USP Sulfamethazine RS in a suitable solvent (e.g., methanol or a mixture of the mobile phase).
- **Working Standard Solution:** Dilute the stock solution with the dissolution medium to a concentration that is within the linear range of the assay.
- **Sample Solution:** Withdraw samples from the dissolution vessels at specified time points, filter, and inject directly into the HPLC system. If necessary, dilute with the dissolution medium.

3.2.4. Method Validation

The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Validation parameters should include:

- **Specificity:** Demonstrated by the separation of the three APIs from each other and from any degradation products generated during forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).[\[4\]](#)[\[8\]](#)
- **Linearity:** Assessed over a range of concentrations.
- **Accuracy:** Determined by recovery studies.
- **Precision:** Including repeatability and intermediate precision.
- **Robustness:** Evaluated by making small, deliberate changes to the chromatographic conditions.

Data Presentation

All quantitative data from the dissolution testing should be summarized in a clear and structured table for easy comparison.

Table 1: Dissolution Results for Trisulfapyrimidines Tablets

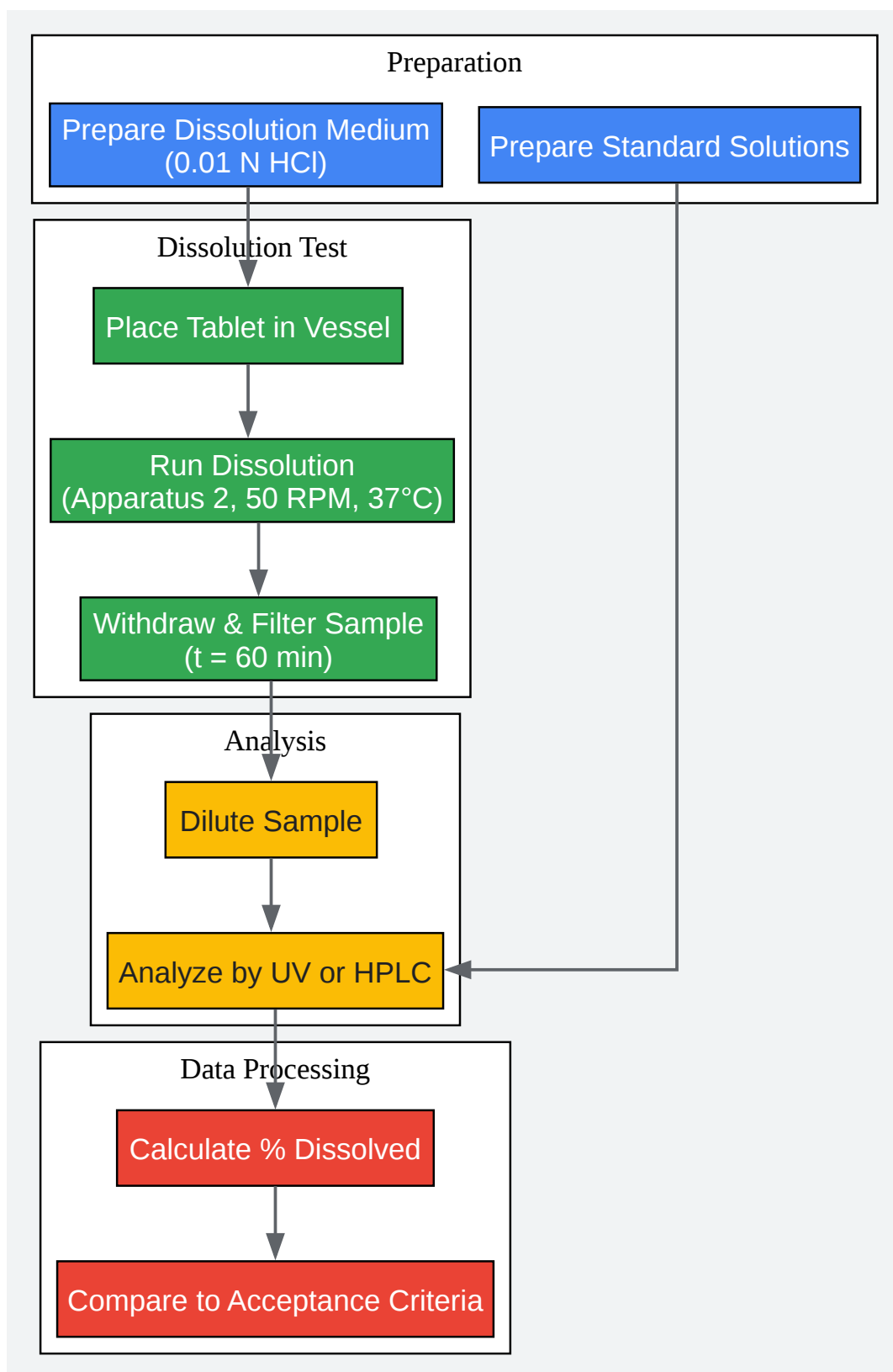
Unit No.	% Sulfadiazine Dissolved	% Sulfamerazine Dissolved	% Sulfamethazine Dissolved	% Total Sulfapyrimidines Dissolved	Pass/Fail
1					
2					
3					
4					
5					
6					
Mean					
% RSD					

Note: Individual API percentages are best determined by the HPLC method.

Potential for Excipient Interference

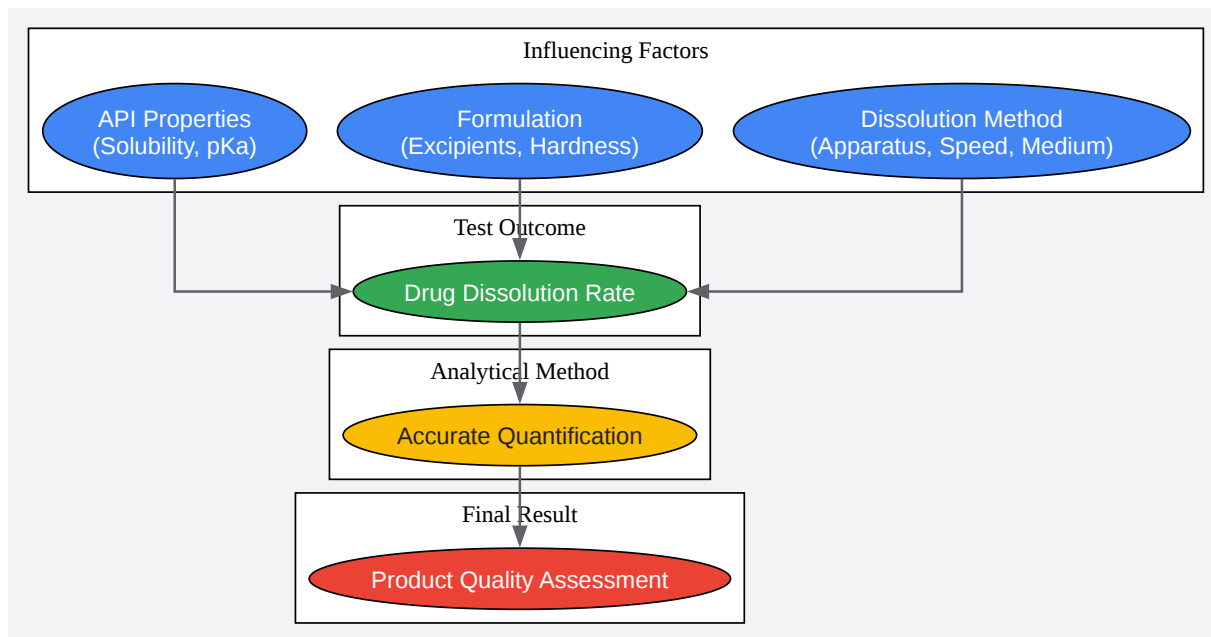
Commonly used excipients in tablet formulations include diluents (e.g., lactose, microcrystalline cellulose), binders (e.g., starch, povidone), disintegrants (e.g., croscarmellose sodium), and lubricants (e.g., magnesium stearate).^{[9][10][11]} While most of these are considered inert, some may have the potential to interfere with the analytical method. For instance, certain excipients may have UV absorbance at 254 nm, which could lead to inaccurate results with the UV spectrophotometric method. The HPLC method, with its superior separation capabilities, is less susceptible to such interference. It is crucial during method development and validation to assess the potential for interference from the tablet's placebo.

Visualizations



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Caption: Experimental workflow for the dissolution testing of trisulfapyrimidines tablets.



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Caption: Logical relationships influencing the outcome of dissolution testing.

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